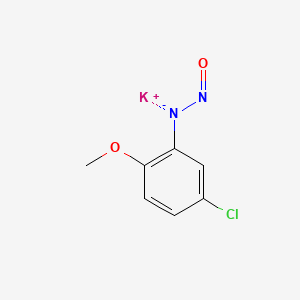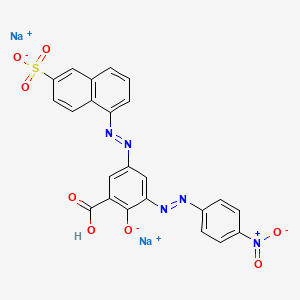
Pyridine, 4-(2-((3,3-dimethylbutyl)thio)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-((3,3-Dimethylbutyl)thio)ethyl)pyridine is an organic compound with the molecular formula C13H21NS. It contains 36 atoms: 21 hydrogen atoms, 13 carbon atoms, 1 nitrogen atom, and 1 sulfur atom . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of the 3,3-dimethylbutylthio group attached to the ethyl chain makes this compound unique and interesting for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 4-(2-((3,3-Dimethylbutyl)thio)ethyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 4-bromoethylpyridine with 3,3-dimethylbutylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
4-(2-((3,3-Dimethylbutyl)thio)ethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding thiol or sulfide.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boron reagents.
Applications De Recherche Scientifique
4-(2-((3,3-Dimethylbutyl)thio)ethyl)pyridine has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 4-(2-((3,3-Dimethylbutyl)thio)ethyl)pyridine involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The pyridine ring can also interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
4-(2-((3,3-Dimethylbutyl)thio)ethyl)pyridine can be compared with other similar compounds, such as:
4-(2-(Butylthio)ethyl)pyridine: This compound has a similar structure but with a butyl group instead of a 3,3-dimethylbutyl group. It may exhibit different chemical and biological properties due to the difference in the alkyl chain.
4-(2-(Methylthio)ethyl)pyridine: This compound has a methyl group instead of a 3,3-dimethylbutyl group. The smaller alkyl chain may result in different reactivity and biological activity.
4-(2-(Phenylthio)ethyl)pyridine: This compound has a phenyl group instead of a 3,3-dimethylbutyl group.
Propriétés
Numéro CAS |
134480-45-8 |
|---|---|
Formule moléculaire |
C13H21NS |
Poids moléculaire |
223.38 g/mol |
Nom IUPAC |
4-[2-(3,3-dimethylbutylsulfanyl)ethyl]pyridine |
InChI |
InChI=1S/C13H21NS/c1-13(2,3)7-11-15-10-6-12-4-8-14-9-5-12/h4-5,8-9H,6-7,10-11H2,1-3H3 |
Clé InChI |
HNILDULMLSAZOK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CCSCCC1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















